REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N+:11]([O-])=O.C(O)(C)(C)C.[BH4-].[Na+].C(=O)([O-])O.[Na+]>C(OCC)(=O)C>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([NH2:11])=[C:3]([NH:2][CH3:1])[CH:8]=1 |f:2.3,4.5|
|
Name
|
stannous chloride
|
Quantity
|
346 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the mixture by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel using a 3:2
|
Type
|
ADDITION
|
Details
|
by volume mixture of ethyl acetate and hexane as the eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)NC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |